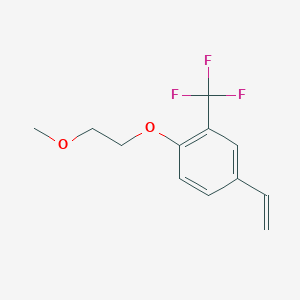
1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and 2-methoxyethanol.
Etherification: The first step involves the etherification of 2-(trifluoromethyl)phenol with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form 1-(2-Methoxyethoxy)-2-(trifluoromethyl)benzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, reflux conditions.
Substitution: Sodium methoxide, methanol as solvent.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Methoxy-substituted benzene derivatives.
Scientific Research Applications
1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique properties such as high thermal stability and hydrophobicity.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemistry: Utilized in studies involving π-stacking interactions and non-covalent bonding in organic frameworks.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparison with Similar Compounds
- 1-(2-Methoxyethoxy)-2-methyl-4-vinylbenzene
- 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-ethylbenzene
Comparison: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. The vinyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethenyl-1-(2-methoxyethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-7-6-16-2)10(8-9)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGEUNDOVUCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














